molecular formula C10H17NO4 B1209271 (2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid

(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid

Cat. No. B1209271
M. Wt: 215.25 g/mol
InChI Key: PFDHVDFPTKSEKN-JAVCKPHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9,10-epoxy-8-oxodecanoic acid is a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Histone Deacetylase Inhibition

  • The amino acid is a component of the cyclic tetrapeptide chlamydocin, showing potential in inhibiting histone deacetylases (HDACs), enzymes that regulate gene expression. Modifications to its epoxyketone moiety have been studied for designing potent HDAC inhibitors (Islam et al., 2012).

Enzymatic Activities and Genetic Incorporation

  • It has been genetically incorporated into proteins in Escherichia coli, utilizing its unique keto group reactivity for site-specific protein modifications under mild conditions (Huang et al., 2010).

Biocatalysis in Unnatural Amino Acid Synthesis

  • This compound plays a role in the synthesis of unnatural amino acids (UAAs), with studies focusing on improving the activity of transaminases with non-native substrates for UAA biosynthesis (Almahboub et al., 2018).

Photochemical Synthesis and Self-Assembly

  • The photochemistry of 2-oxooctanoic acid, a related compound, leads to the synthesis of a double-tailed surfactant product and spontaneous self-assembly into vesicles, contributing to membrane evolution studies (Griffith et al., 2014).

Building Blocks in Synthetic Chemistry

  • It's considered a novel building block in synthetic chemistry, particularly in the context of "White Biotechnology" for green chemistry. This involves the biotechnological production of functionally diversified compounds for stereoselective or regioselective chemical syntheses (Stottmeister et al., 2005).

properties

Product Name

(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid

InChI

InChI=1S/C10H17NO4/c11-7(10(13)14)4-2-1-3-5-8(12)9-6-15-9/h7,9H,1-6,11H2,(H,13,14)/t7-,9?/m0/s1

InChI Key

PFDHVDFPTKSEKN-JAVCKPHESA-N

Isomeric SMILES

C1C(O1)C(=O)CCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1C(O1)C(=O)CCCCCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid
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(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid
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(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid
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(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid
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(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid
Reactant of Route 6
(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid

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